molecular formula C19H23N3O B2597566 N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide CAS No. 2320176-59-6

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide

Cat. No.: B2597566
CAS No.: 2320176-59-6
M. Wt: 309.413
InChI Key: MUKCPKBLZWXBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide is a synthetic benzamide derivative featuring a pyrazole core substituted with dicyclopropyl groups and an ethyl linker bridging the pyrazole to the 3-methylbenzamide moiety. The cyclopropyl substituents may enhance conformational rigidity and metabolic stability compared to analogous compounds .

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-13-3-2-4-16(11-13)19(23)20-9-10-22-18(15-7-8-15)12-17(21-22)14-5-6-14/h2-4,11-12,14-15H,5-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKCPKBLZWXBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, providing regioisomeric pyrazoles . The specific steps include:

    Formation of the pyrazole ring: This is achieved by reacting acetylenic ketones with hydrazines under reflux conditions in ethanol.

    Substitution reactions: The 3,5-dicyclopropyl groups are introduced through substitution reactions using appropriate cyclopropyl reagents.

    Amidation: The final step involves the reaction of the pyrazole derivative with 3-methylbenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted reactions and ligand-free systems, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Analogs and Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Structure: Replaces the pyrazole-ethyl group with a hydroxy-dimethylethylamine moiety. Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . Functionality: Features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization (e.g., palladium-mediated coupling reactions) . Key Difference: The absence of a pyrazole ring reduces metal-binding versatility compared to the target compound.

3-Methylbenzamide Derivatives with Pyrazole Substituents Example: N-[2-(1H-Pyrazol-1-yl)ethyl]-3-methylbenzamide (lacking cyclopropyl groups).

Cyclopropyl-Containing Pyrazole Derivatives Example: 3,5-Dicyclopropyl-1H-pyrazole derivatives (without benzamide linkage). Relevance: Cyclopropyl groups are known to increase lipophilicity and resistance to oxidative metabolism, suggesting similar advantages in the target compound’s pharmacokinetic profile.

Data Table: Comparative Analysis of Key Compounds

Property N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-[2-(1H-Pyrazol-1-yl)ethyl]-3-methylbenzamide
Molecular Weight ~383.5 g/mol (estimated) 207.27 g/mol ~275.3 g/mol (estimated)
Key Functional Groups Benzamide, pyrazole, cyclopropyl, ethyl linker Benzamide, hydroxy-dimethylethylamine Benzamide, pyrazole, ethyl linker
Metal-Binding Capability Pyrazole N-atoms and benzamide carbonyl (potential polydentate) N,O-bidentate directing group Pyrazole N-atoms (monodentate or bidentate)
Synthetic Route Likely via amidation of 3-methylbenzoic acid with pyrazole-ethylamine Direct amidation/condensation Similar to target compound, minus cyclopropyl steps
Potential Applications Catalysis, enzyme inhibition (hypothetical) C–H functionalization Intermediate for drug discovery

Research Findings and Limitations

Structural Insights :

  • The pyrazole-ethyl linker in the target compound is structurally analogous to ligands used in transition-metal catalysis (e.g., Pd or Cu), though experimental validation is lacking.
  • Cyclopropyl groups may hinder π-π stacking interactions compared to aryl-substituted analogs but improve solubility in hydrophobic environments.

Synthesis Challenges :

  • Introducing dicyclopropyl groups to the pyrazole core requires specialized reagents (e.g., cyclopropanation agents), increasing synthetic complexity relative to simpler benzamide derivatives .

Gaps in Literature: No peer-reviewed studies directly address the target compound’s reactivity, stability, or biological activity. Comparisons are extrapolated from related structures. Crystallographic data (e.g., via SHELX programs ) are unavailable, limiting conformational analysis.

Biological Activity

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-methylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological targets, and relevant case studies that illustrate its significance in therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole ring and a benzamide moiety. Its molecular formula is C19H24N4OC_{19}H_{24}N_{4}O, with a molecular weight of approximately 324.4 g/mol. The unique arrangement of cyclopropyl groups contributes to its biological activity, particularly in targeting specific kinases involved in cellular processes.

Target Proteins:
The primary targets of this compound include:

  • Cyclin-A2
  • Cyclin-dependent kinase 2 (CDK2)

Mode of Action:
This compound is believed to interfere with the cell cycle regulation pathway by inhibiting CDK2 activity. Such inhibition can lead to altered cell proliferation rates, making it a potential candidate for cancer therapy. In particular, studies have indicated that compounds targeting CDK2 can effectively induce apoptosis in cancer cells by disrupting normal cell cycle progression .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value indicating effective inhibition of cell growth at low concentrations .

Kinase Inhibition

The compound's ability to inhibit kinases such as CDK2 suggests its role in regulating pathways critical for tumor growth and survival. This inhibition can lead to decreased phosphorylation of downstream targets involved in cell division and proliferation .

Case Studies and Experimental Findings

Several studies have explored the efficacy and mechanism of action of this compound:

  • In Vitro Studies : Research conducted on human cancer cell lines revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
  • Animal Models : In vivo studies using xenograft models demonstrated that administration of this compound led to reduced tumor growth compared to control groups, supporting its potential as an antitumor agent.

Summary of Biological Activities

Biological ActivityMechanism/TargetObservations/Findings
Antitumor ActivityInhibition of CDK2Significant cytotoxicity in cancer cells
Apoptosis InductionActivation of caspasesIncreased DNA fragmentation
Cell Cycle RegulationDisruption of cell cycle progressionReduced proliferation in tumor models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.